molecular formula C10H13NO2 B1267123 4-[(propan-2-yl)amino]benzoic acid CAS No. 121086-18-8

4-[(propan-2-yl)amino]benzoic acid

Cat. No.: B1267123
CAS No.: 121086-18-8
M. Wt: 179.22 g/mol
InChI Key: WGURDCUILNHQJP-UHFFFAOYSA-N
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Description

4-[(propan-2-yl)amino]benzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the hydrogen atom on the para position of the benzene ring is replaced by an isopropylamino group. This compound is known for its various applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

Benzoic acid, 4-[(1-methylethyl)amino]- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the metabolism of xenobiotic carboxylic acids, such as glycine N-acyltransferase (GLYAT) and acyl-CoA synthetase . These interactions facilitate the conjugation of benzoic acid, 4-[(1-methylethyl)amino]- with glycine, forming hippuric acid, which is then excreted from the body .

Cellular Effects

Benzoic acid, 4-[(1-methylethyl)amino]- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the detoxification processes and the metabolism of xenobiotics . Additionally, it can impact cellular metabolism by altering the levels of metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of benzoic acid, 4-[(1-methylethyl)amino]- involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it inhibits certain enzymes involved in the oxidative metabolism of xenobiotics, thereby reducing the formation of reactive oxygen species . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoic acid, 4-[(1-methylethyl)amino]- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzoic acid, 4-[(1-methylethyl)amino]- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of benzoic acid, 4-[(1-methylethyl)amino]- vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can be effectively metabolized and excreted . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

Benzoic acid, 4-[(1-methylethyl)amino]- is involved in several metabolic pathways. It is primarily metabolized through conjugation with glycine, forming hippuric acid . This process involves the enzymes glycine N-acyltransferase (GLYAT) and acyl-CoA synthetase . The compound can also influence metabolic flux by altering the levels of intermediates and end products in various metabolic pathways .

Transport and Distribution

The transport and distribution of benzoic acid, 4-[(1-methylethyl)amino]- within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and partition coefficient .

Subcellular Localization

Benzoic acid, 4-[(1-methylethyl)amino]- is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles . For instance, it has been observed to localize in the mitochondria, where it interacts with enzymes involved in the metabolism of xenobiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(1-methylethyl)amino]- typically involves the reaction of benzoic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of benzoic acid, 4-[(1-methylethyl)amino]- is often carried out in large-scale reactors. The process involves the continuous feeding of benzoic acid and isopropylamine into the reactor, where they react under controlled conditions. The product is then purified using techniques such as crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(propan-2-yl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where the isopropylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and specific reaction conditions to achieve the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

4-[(propan-2-yl)amino]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

4-[(propan-2-yl)amino]benzoic acid can be compared with other similar compounds, such as:

    Benzoic acid, 4-(1-methylethyl)-: This compound lacks the amino group and has different chemical properties and applications.

    Benzoic acid, 4-amino-: This compound has an amino group at the para position but lacks the isopropyl group, resulting in different reactivity and uses.

The uniqueness of benzoic acid, 4-[(1-methylethyl)amino]- lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(propan-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)11-9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGURDCUILNHQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300807
Record name Benzoic acid, 4-[(1-methylethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121086-18-8
Record name Benzoic acid, 4-[(1-methylethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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